3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol

Description

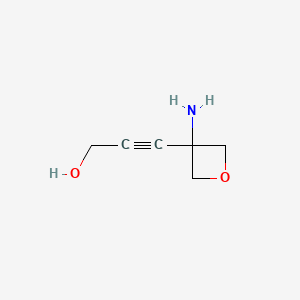

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

3-(3-aminooxetan-3-yl)prop-2-yn-1-ol |

InChI |

InChI=1S/C6H9NO2/c7-6(2-1-3-8)4-9-5-6/h8H,3-5,7H2 |

InChI Key |

YRQWDEHMBJJQCH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C#CCO)N |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways of 3 3 Aminooxetan 3 Yl Prop 2 Yn 1 Ol

Reactivity Profiles Governed by the Propargylic Alcohol Moiety

The propargylic alcohol group is a versatile functional group known for its participation in a wide array of chemical transformations. Its reactivity stems from the unique electronic environment created by the adjacent alkyne and hydroxyl groups.

Formation of Carbocation Precursors from Propargylic Alcohols

Propargylic alcohols are well-established precursors for propargyl cations, which are key intermediates in numerous synthetic reactions. The formation of this carbocation typically occurs through the protonation of the hydroxyl group under acidic conditions. This converts the poor leaving group, hydroxide (B78521) (-OH), into a good leaving group, water (H₂O). The subsequent departure of a water molecule generates a carbocation.

This propargyl cation is an alkynyl-substituted carbenium ion, and its stability and reactivity are significantly influenced by substituents at the α- and γ-positions. The generation of this electrophilic intermediate from 3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol would pave the way for various nucleophilic substitution reactions, where a nucleophile can attack the carbocation, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The direct substitution of the hydroxyl group is highly desirable from an atom-economy perspective as it generates only water as a byproduct.

Electrophilic Transformations of the Alkyne Functional Group

The carbon-carbon triple bond of the propargylic alcohol moiety is susceptible to electrophilic attack. Various electrophilic additions can occur across the alkyne, leading to a range of functionalized products. A prominent example is electrophilic halogenation. The reaction is initiated by the attack of a halonium ion (e.g., I⁺, Br⁺) on the alkyne, forming a bridged halonium ion intermediate. This is followed by nucleophilic attack, which can lead to the formation of α-haloenones or β-haloenones, among other products.

The specific outcome of these electrophilic additions is influenced by the reaction conditions and the substitution pattern of the propargylic alcohol. For instance, metal catalysts can be employed to control the selectivity of these transformations. The σ-activation of the C≡C bond can also be achieved under Lewis-acid catalysis, generating an electrophilic center at the propargylic carbon, which facilitates reactions with various nucleophiles.

Nucleophilic Character of the Hydroxyl Group in Intermolecular and Intramolecular Processes

While the hydroxyl group is often targeted for elimination to form a carbocation, its oxygen atom possesses lone pairs of electrons, bestowing it with nucleophilic character. This allows it to participate in both intermolecular and intramolecular reactions.

In intramolecular processes, the hydroxyl group can act as an internal nucleophile, attacking an electrophilic center within the same molecule. For instance, if the alkyne is activated by a metal catalyst, the hydroxyl group can attack the triple bond, leading to the formation of cyclic products such as furans. Gold-catalyzed cycloisomerization is a well-documented example of this type of transformation. In the case of this compound, the hydroxyl group could potentially attack the strained oxetane (B1205548) ring under certain conditions, leading to intramolecular rearrangement or ring-expansion products. Gold catalysis has also been shown to facilitate the intramolecular reaction of the hydroxyl group with the alkyne to form strained oxetan-3-ones from propargylic alcohols.

Intermolecularly, the hydroxyl group can react with external electrophiles. However, its direct participation as a nucleophile in substitution reactions is limited by its poor leaving group ability. To enhance its reactivity, the hydroxyl group is often converted into a better leaving group, such as a tosylate or mesylate, which can then be readily displaced by a wide range of nucleophiles.

Metal-Catalyzed Rearrangement Reactions (e.g., Meyer-Schuster Rearrangement, Allene Formation)

Propargylic alcohols are renowned for undergoing metal-catalyzed rearrangement reactions, which provide efficient routes to valuable synthetic intermediates. The most notable of these is the Meyer-Schuster rearrangement. This reaction involves the isomerization of a propargylic alcohol to an α,β-unsaturated carbonyl compound via a formal 1,3-shift of the hydroxyl group. The reaction typically proceeds through an allenol intermediate, which then tautomerizes to the more stable carbonyl product. While traditionally carried out under harsh acidic conditions, modern methods utilize a variety of metal catalysts, including those based on vanadium, rhenium, gold, and molybdenum, to achieve higher selectivity and efficiency under milder conditions.

Another significant metal-catalyzed transformation is the formation of allenes. Iron(III)-catalyzed reductive deoxyallenylation of propargylic alcohols provides a pathway to synthesize allenes. These rearrangements highlight the synthetic utility of the propargylic alcohol moiety in accessing diverse molecular architectures.

| Catalyst System | Typical Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Oxovanadium(V) complexes (e.g., [V(O)Cl(OEt)₂]) | Toluene, 80 °C, Microwave irradiation | Efficient and selective for both terminal and internal alkynols. | |

| Rhenium complexes (e.g., [ReOCl₃(OPPh₃)(SMe₂)]) | DME, Neutral conditions | High E stereoselectivity, no racemization of enolizable centers. | |

| Gold(I) complexes | Various solvents, mild temperatures | Compatible with a variety of functional groups. | |

| Molybdenum complexes (e.g., MoO₂(acac)₂) | Used in bimetallic systems with Gold(I) | Improves Z/E selectivity in α-haloenone formation. |

Reactivity Patterns Influenced by the Aminooxetane Moiety

The oxetane ring is a four-membered heterocycle whose reactivity is dominated by its inherent ring strain (approximately 25 kcal/mol). This strain facilitates ring-opening reactions, making oxetanes valuable synthetic precursors.

Ring-Opening Reactions of the Strained Oxetane Ring System

The polarized carbon-oxygen bonds and the high degree of ring strain in the oxetane ring of this compound make it susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this attack is a critical aspect and is governed by both steric and electronic effects, as well as the nature of the attacking nucleophile and the reaction conditions.

Generally, under basic or neutral conditions, strong nucleophiles will attack the less sterically hindered carbon of the oxetane ring (an Sₙ2-type reaction). For a 3-substituted oxetane, this attack would occur at the C2 or C4 position, resulting in a 1,3-difunctionalized product.

Conversely, under acidic conditions (either Brønsted or Lewis acid catalysis), the oxetane oxygen is protonated or coordinated, which activates the ring. This activation can lead to a reaction pathway with more Sₙ1 character. In this scenario, the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. The presence of the amino group at the C3 position in this compound would significantly influence the electronic properties and steric environment of the ring, thereby directing the outcome of these ring-opening reactions. A wide variety of nucleophiles, including C-, N-, O-, and S-based nucleophiles, can be employed to open the oxetane ring, providing access to a diverse array of functionalized molecules.

| Nucleophile Type | Example Nucleophile | Conditions | General Product | Reference |

|---|---|---|---|---|

| C-Nucleophiles | Organolithium reagents, Grignard reagents | Anhydrous ether/THF | γ-Hydroxy alcohols | |

| N-Nucleophiles | Amines, Azides | Lewis or Brønsted acid catalysis | γ-Amino alcohols | |

| O-Nucleophiles | Alcohols, Water | Acid catalysis | γ-Hydroxy ethers, 1,3-Diols | |

| S-Nucleophiles | Thiols | Lewis acid catalysis | γ-Hydroxy thioethers | |

| Halides | HX, TMS-X | Acidic conditions | γ-Halo alcohols |

Amphoteric Reactivity of 3-Aminooxetanes in Intermolecular Annulation Reactions

The 3-aminooxetane core of the target molecule imparts a distinct 1,3-amphoteric nature, possessing both a nucleophilic nitrogen and an electrophilic carbon within the strained four-membered ring. nih.gov This duality allows it to participate in a variety of intermolecular annulation reactions, particularly [3+2] cycloadditions with polarized π-systems. nih.gov This reactivity has been systematically demonstrated for a range of 3-aminooxetanes, providing convergent access to valuable heterocyclic scaffolds. nih.gov

The general mechanism for these annulations involves the nucleophilic attack of the amino group onto an electrophilic partner, followed by an intramolecular ring-opening of the strained oxetane by an in-situ generated nucleophile. This process effectively constructs a five-membered ring.

Table 1: Examples of [3+2] Annulation Reactions with 3-Aminooxetanes

| Reactant | Catalyst/Conditions | Product Type | Yield (%) |

| Isothiocyanates | None, RT | Iminothiazolidines | High |

| Carbon Disulfide | None, RT | Mercaptothiazolidines | High |

| Isocyanates | FeCl₃, RT | Iminooxazolidines | Good to Excellent |

| Carbon Dioxide | DBU, MeCN, 1 atm | Oxazolidinones | High |

Data derived from studies on various N-substituted 3-aminooxetanes. nih.gov

In the context of this compound, the tertiary amine is expected to exhibit this characteristic amphoteric reactivity. For instance, in a reaction with an isocyanate, the nitrogen atom would initiate a nucleophilic attack on the carbonyl carbon. The resulting intermediate would then undergo an intramolecular cyclization, with the oxygen of the isocyanate moiety acting as the nucleophile to open the strained oxetane ring, ultimately forming an iminooxazolidine derivative.

Transformations Involving the Tertiary Amine Functionality

The tertiary amine in this compound is a key reactive center, capable of undergoing a variety of transformations typical of such functionalities. libretexts.org Its lone pair of electrons makes it both basic and nucleophilic.

Alkylation: The tertiary amine can readily undergo alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. msu.edu This reaction proceeds via a standard SN2 mechanism. youtube.com

Oxidation: Tertiary amines can be oxidized to form N-oxides. youtube.com This is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can exhibit different reactivity and may be useful in directing further synthetic transformations.

Reactions with Electrophiles: The nucleophilic nature of the tertiary amine allows it to react with a range of electrophiles, including acid chlorides and activated π-systems. libretexts.org These reactions can be used to introduce new functional groups or to build more complex molecular architectures.

Synergistic Reactivity and Cascade Transformations

The co-localization of the aminooxetane and propargyl alcohol functionalities within the same molecule opens up the possibility for synergistic reactivity and cascade transformations, where multiple bond-forming events occur in a single synthetic operation.

Intramolecular Cyclization Pathways Involving both Alkyne and Oxetane/Amine Functions

While specific studies on this compound are not prevalent, the literature on related N-propargyl amines and amides suggests a high potential for intramolecular cyclization reactions. organic-chemistry.orgresearchgate.netnih.gov These transformations can be triggered by various catalysts and conditions, leading to the formation of fused heterocyclic systems.

One plausible pathway could involve the activation of the alkyne moiety by a transition metal catalyst, such as copper or palladium. This could facilitate a nucleophilic attack from the tertiary amine, leading to the formation of a new ring. Subsequent rearrangement or further reaction could then involve the oxetane ring or the hydroxyl group.

For example, a copper-catalyzed intramolecular cyclization of an N-propargyl-adenine has been shown to produce purine-fused tricyclic products. nih.gov A similar strategy applied to this compound could potentially lead to novel oxetane-fused heterocycles.

Tandem Reaction Sequences Enabled by Multifunctional Group Interactions

The presence of multiple reactive sites in this compound makes it an ideal candidate for tandem reaction sequences. These sequences can be designed to rapidly build molecular complexity from a relatively simple starting material.

A hypothetical tandem reaction could be initiated by the reaction of the tertiary amine, as seen in the intermolecular annulations. The product of this initial reaction would still contain the propargyl alcohol moiety, which could then undergo a subsequent transformation, such as a Sonogashira coupling or a click reaction.

Alternatively, a reaction could be initiated at the propargyl alcohol, for example, through an A³-coupling reaction involving the alkyne, an aldehyde, and the amine functionality. researchgate.net This could be followed by a cyclization event involving the oxetane ring. The development of such tandem reactions for related systems, like 1,3-enynes, has been a subject of significant research. beilstein-journals.org

Table 2: Potential Tandem Reaction Components and Products

| Initiating Reaction | Subsequent Reaction | Potential Product Class |

| [3+2] Annulation | Sonogashira Coupling | Functionalized Heterocyclic Alkynes |

| A³-Coupling | Intramolecular Cyclization | Fused Polycyclic Systems |

| Alkyne Hydration | Aldol Condensation | Complex Polyols |

The exploration of these synergistic and cascade transformations in this compound holds significant promise for the efficient synthesis of novel and complex molecular architectures. Further experimental investigation is required to fully elucidate the rich reactivity of this unique compound.

Derivatization and Advanced Molecular Transformations of 3 3 Aminooxetan 3 Yl Prop 2 Yn 1 Ol

Functionalization at the Propargylic Alcohol Moiety

The propargylic alcohol segment of the molecule, containing a terminal alkyne and a primary hydroxyl group, is a rich playground for a variety of chemical modifications. These transformations allow for the extension of the carbon skeleton and the introduction of diverse functional groups.

Alkynylation Reactions (e.g., Sonogashira Cross-Coupling)

The terminal alkyne of 3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol is a key functional group for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. This reaction allows for the coupling of the terminal alkyne with a variety of aryl or vinyl halides, leading to the formation of substituted alkynes.

The general conditions for a Sonogashira coupling involve a palladium catalyst, often in combination with a copper(I) co-catalyst, and an amine base. The reaction proceeds by the formation of a palladium-acetylide complex, which then undergoes reductive elimination to yield the coupled product. The presence of the amino and hydroxyl groups in the molecule may necessitate the use of protecting groups to avoid side reactions, although chemoselective couplings can sometimes be achieved under carefully controlled conditions.

Table 1: Representative Sonogashira Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

|---|

Note: This table represents a generalized reaction scheme. Specific conditions and yields would be substrate-dependent and require experimental optimization.

Selective Oxidation and Reduction Pathways of the Alkyne and Hydroxyl Groups

The propargylic alcohol moiety offers distinct sites for selective oxidation and reduction. The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a variety of modern oxidizing agents. For instance, mild oxidation with reagents like manganese dioxide (MnO₂) or under Swern or Dess-Martin periodinane conditions would be expected to yield the corresponding propargyl aldehyde. Stronger oxidizing agents could lead to the carboxylic acid.

Conversely, the alkyne can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would result in the formation of the corresponding cis-alkene, a Z-allylic alcohol. Alternatively, reduction with sodium in liquid ammonia (B1221849) (Birch reduction) would yield the trans-alkene, an E-allylic alcohol. Complete reduction of the alkyne to an alkane can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Table 2: Selective Oxidation and Reduction Pathways

| Starting Material | Reagent(s) | Moiety Transformed | Product |

|---|---|---|---|

| This compound | MnO₂ | Hydroxyl | 3-(3-Aminooxetan-3-yl)prop-2-ynal |

| This compound | H₂, Lindlar's Catalyst | Alkyne | (Z)-3-(3-Aminooxetan-3-yl)prop-2-en-1-ol |

| This compound | Na, NH₃ | Alkyne | (E)-3-(3-Aminooxetan-3-yl)prop-2-en-1-ol |

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification, Silylation)

The primary hydroxyl group is readily derivatized to form esters, ethers, and silyl (B83357) ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding esters.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, can be used to form ethers.

Silylation: The hydroxyl group can be protected as a silyl ether by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base such as imidazole. This is often a crucial step to prevent unwanted reactions of the alcohol during transformations at other parts of the molecule.

Transformations Involving the Aminooxetane Moiety

The 3-aminooxetane fragment is a key structural feature that imparts unique physicochemical properties and provides another handle for chemical modification.

N-Alkylation and N-Acylation Reactions of the Amino Group

The primary amino group of the oxetane (B1205548) ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for controlled N-alkylation.

N-Acylation: The amino group reacts smoothly with acyl chlorides or anhydrides to form amides. This transformation is often used to introduce a wide range of substituents or to protect the amine during subsequent reactions.

Table 3: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |

Construction of Fused and Spirocyclic Heterocyclic Systems

The bifunctional nature of the 3-aminooxetane moiety, often in concert with the reactivity of the propargyl group, can be exploited for the construction of more complex heterocyclic systems.

Fused Systems: Intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems. For example, after modification of the propargyl alcohol, the amino group could potentially participate in a cyclization reaction with the newly introduced functionality to form a fused ring system incorporating the oxetane.

Spirocyclic Systems: The 3-aminooxetane can serve as a precursor for the synthesis of spirocyclic compounds. For instance, the amino group can be part of a reaction that forms a new ring spiro-fused at the C3 position of the oxetane. This is a valuable strategy in medicinal chemistry for exploring novel three-dimensional chemical space. The construction of such systems often involves multi-step sequences where the amine acts as a key nucleophile in a ring-forming reaction.

The development of synthetic routes to these complex fused and spirocyclic systems from This compound is an active area of research, offering pathways to novel molecular scaffolds with potential applications in drug discovery and materials science.

Ring Expansion and Contraction Strategies of the Oxetane Nucleus

The manipulation of the oxetane ring size in derivatives of 3-aminooxetane presents a pathway to novel heterocyclic systems. While specific examples detailing the ring expansion and contraction of "this compound" are not extensively documented, general strategies applicable to the 3-aminooxetane core have been explored.

Ring Expansion:

Ring expansion reactions of oxetanes offer a route to larger, often more common, heterocyclic structures such as tetrahydrofurans and dihydropyrans. beilstein-journals.orgresearchgate.net One conceptual approach involves the intramolecular rearrangement of a suitably functionalized 3-aminooxetane derivative. For instance, the propargyl alcohol moiety in the title compound could be derivatized to introduce a nucleophilic or electrophilic center that could participate in a ring-opening and subsequent expansion cascade.

A notable example of oxetane ring expansion involves the reaction of oxetan-amines to yield morpholines and fused morpholine (B109124) structures. acs.org Furthermore, vinyl oxetanes have been shown to undergo catalytic ring expansion to form 3,6-dihydro-2H-pyrans. researchgate.net These methodologies suggest that with appropriate functional group manipulation of the propargyl alcohol, similar transformations could be envisioned for "this compound".

| Transformation | Reagents/Conditions | Product Class | Reference |

| Oxetan-amine rearrangement | Heat or catalyst | Morpholines | acs.org |

| Vinyl oxetane expansion | Copper(II) triflate | 3,6-Dihydro-2H-pyrans | researchgate.net |

Ring Contraction:

Ring contraction of the oxetane nucleus is a less common transformation due to the already strained nature of the four-membered ring. However, strategies for the synthesis of oxetanes via ring contraction of larger rings are well-established and provide insight into the reverse process. A prominent method involves the treatment of α-triflates of γ-lactones with a base, such as potassium carbonate in methanol, to yield oxetane-2-carboxylates. nih.govnih.gov This reaction proceeds through a nucleophilic attack of the hydroxyl group, displacing the triflate and contracting the five-membered lactone to a four-membered oxetane.

While direct ring contraction of the oxetane in "this compound" to a three-membered oxirane derivative is thermodynamically challenging, photochemical methods or rearrangements involving highly reactive intermediates could potentially facilitate such transformations. wikipedia.org For instance, photochemical irradiation of certain heterocyclic systems can induce ring contractions. wikipedia.org

| Starting Material | Reagents/Conditions | Product | Reference |

| α-Triflate of γ-lactone | K2CO3, MeOH | Oxetane-2-carboxylate | nih.govnih.gov |

Strategic Incorporation into Complex Molecular Architectures and Scaffolds

The 3-aminooxetane moiety is a valuable pharmacophore in modern drug discovery. Its incorporation into larger, more complex molecules is a key strategy to enhance physicochemical and pharmacological properties. The oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility. nih.govnih.gov

The compound "this compound" possesses multiple points for diversification. The primary amino group, the terminal alkyne, and the hydroxyl group of the propargyl moiety all serve as handles for further chemical modifications and incorporation into larger scaffolds.

One of the most powerful strategies for utilizing 3-aminooxetanes in the synthesis of complex architectures is through intermolecular [3+2] annulation reactions. rsc.orgnih.gov In these reactions, the 3-aminooxetane acts as a versatile 1,3-amphoteric molecule, where the amino group serves as the nucleophilic site and the oxetane ring carbons act as electrophilic sites. rsc.orgnih.gov This reactivity allows for the convergent synthesis of diverse heterocyclic systems.

Examples of [3+2] Annulation Reactions with 3-Aminooxetane Derivatives:

| Reactant | Catalyst/Conditions | Product Heterocycle | Reference |

| Isothiocyanates | Catalyst-free, mild conditions | Iminothiazolidines | rsc.orgnih.gov |

| Carbon Disulfide (CS2) | Catalyst-free, mild conditions | Mercaptothiazolidines | rsc.org |

| Isocyanates | Lewis Acid (e.g., FeCl3) | Iminooxazolidines | rsc.org |

| Carbon Dioxide (CO2) | Base catalyst | Oxazolidinones | rsc.orgnih.gov |

The alkyne functionality of "this compound" is particularly useful for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing structures. This allows for the covalent linking of the oxetane-containing building block to other molecules, including peptides, polymers, and other drug fragments.

Furthermore, the primary amine can be readily acylated, alkylated, or used in reductive amination reactions to build more elaborate structures. The propargyl alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or used in etherification and esterification reactions to connect to other molecular scaffolds. The synthesis of 3,3-disubstituted oxetane building blocks for incorporation into more complex structures is a field of active research. researchgate.netrsc.org The development of robust synthetic protocols allows for the creation of diverse libraries of compounds for screening in drug discovery programs. nih.gov

Computational and Theoretical Investigations of 3 3 Aminooxetan 3 Yl Prop 2 Yn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which in turn dictates the molecule's reactivity and potential chemical transformations.

Density Functional Theory (DFT) Studies for Mechanistic Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly useful for elucidating reaction mechanisms and analyzing the high-energy transition states that govern the speed of a chemical reaction.

In the context of 3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol, DFT studies can be employed to explore various potential reaction pathways. For instance, the strained oxetane (B1205548) ring is susceptible to ring-opening reactions, and DFT calculations can model this process. rsc.orgrsc.orgnih.gov By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This profile reveals the activation energy, which is a critical factor in determining the reaction rate.

One potential reaction is the acid-catalyzed ring-opening of the oxetane. DFT calculations can model the protonation of the oxetane oxygen, followed by the nucleophilic attack of a solvent molecule. The geometry of the transition state for this process can be optimized, providing insights into the bond-breaking and bond-forming events.

Hypothetical DFT Data for Oxetane Ring-Opening:

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactant | B3LYP/6-31G(d) | 0.0 | C-O bond length: 1.45 Å |

| Transition State | B3LYP/6-31G(d) | +15.2 | Partially broken C-O bond: 1.98 Å |

| Product | B3LYP/6-31G(d) | -5.7 | N/A |

This interactive table presents hypothetical data to illustrate the typical output of DFT calculations for a ring-opening reaction.

Furthermore, DFT can be used to analyze the reactivity of the propargyl alcohol moiety. The electron-rich triple bond can undergo various addition reactions. DFT calculations can predict the regioselectivity and stereoselectivity of these reactions by comparing the energies of different possible transition states.

Conformational Analysis and Prediction of Stereochemical Outcomes

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its reactivity and biological activity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For a flexible molecule like this compound, with several rotatable bonds, this is a critical step in understanding its behavior.

Computational methods can systematically explore the conformational space of the molecule by rotating its single bonds. The energy of each conformation is then calculated to identify the low-energy, and therefore most populated, conformers. This information is vital for predicting how the molecule will interact with other molecules, such as enzymes or catalysts.

The principles of conformational analysis are well-established for understanding the shapes of molecules. nobelprize.org For the propargyl alcohol portion of the molecule, studies on similar alcohols like propanol (B110389) provide insight into the likely preferred conformations. arxiv.orgnih.gov

Stereochemistry is another key aspect that can be investigated computationally. If a reaction can produce multiple stereoisomers, computational methods can predict the most likely outcome by comparing the energies of the transition states leading to each product. researchgate.net For reactions involving the oxetane ring, computational studies can help predict the stereochemical course of nucleophilic attack or rearrangement. nih.govbeilstein-journals.org

Hypothetical Conformational Energy Profile:

| Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| 60° (gauche) | 0.5 |

| 180° (anti) | 0.0 |

| -60° (gauche) | 0.5 |

This interactive table displays a hypothetical energy profile for the rotation around a key bond in the molecule, illustrating the relative stability of different conformations.

Molecular Dynamics Simulations for Understanding Solvent Effects and Molecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations provide a way to understand how molecules behave in a more realistic environment, such as in a solvent. MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes and intermolecular interactions.

For this compound, MD simulations can be used to study its solvation in water. The simulation would show how water molecules arrange themselves around the solute molecule, forming hydrogen bonds with the amino and hydroxyl groups. This provides a microscopic picture of solvation that is difficult to obtain experimentally. The interactions of similar functional groups, like those in amino acids and alcohols, with water have been studied using MD simulations. acs.orgosf.ioresearchgate.net

MD simulations can also be used to study the interactions of the molecule with other molecules, such as a protein binding site. By placing the molecule in a simulation box with the protein, the binding process can be observed, and the key interactions that stabilize the complex can be identified. This is a powerful tool in drug discovery and design.

In Silico Modeling for Reaction Pathway Optimization and Catalyst Design

In silico modeling, or computer-based modeling, can be a powerful tool for optimizing chemical reactions and designing new catalysts. By simulating a reaction under different conditions (e.g., with different catalysts or solvents), the optimal conditions for a desired outcome can be predicted without the need for extensive experimental work.

For reactions involving the alkyne group of this compound, in silico methods can be used to design catalysts that promote specific transformations. nih.govrsc.orgresearchgate.net For example, if a specific cyclization reaction is desired, different metal catalysts can be modeled to determine which one will have the highest activity and selectivity. The model would take into account the electronic and steric properties of both the catalyst and the substrate.

The design of catalysts for alkyne functionalization is an active area of research. nih.govnih.gov Computational modeling can accelerate this process by screening large numbers of potential catalysts and identifying the most promising candidates for experimental testing. This approach has the potential to significantly reduce the time and cost associated with developing new chemical processes.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise atomic and molecular structure of 3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy : This method provides information about the different types of carbon atoms in the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbons in the oxetane (B1205548) ring, the alkyne carbons, and the carbon bearing the hydroxyl group would be characteristic of their chemical environments.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively. These experiments are vital for unambiguously assigning all the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.65 | d | 2H | Oxetane CH₂ |

| 4.58 | d | 2H | Oxetane CH₂ |

| 4.30 | s | 2H | CH₂OH |

| 2.50 | br s | 2H | NH₂ |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 85.0 | Alkyne C |

| 80.5 | Alkyne C |

| 79.8 | Oxetane C-O |

| 51.5 | CH₂OH |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine, the C≡C stretch of the alkyne, and the C-O stretch of the oxetane ring.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3400-3200 | O-H stretch (alcohol), N-H stretch (amine) |

| 2260-2100 | C≡C stretch (alkyne) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the molecular weight of a compound, which allows for the confirmation of its molecular formula. nih.govnih.gov By providing a very precise mass-to-charge ratio (m/z), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.govnih.gov This technique is crucial for verifying the identity of this compound.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating the compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) (e.g., Chiral HPLC for Enantiomeric Purity)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds. For chiral molecules like this compound, which can exist as a pair of enantiomers, chiral HPLC is particularly important. nih.govjiangnan.edu.cn This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification. nih.govsigmaaldrich.comresearchgate.netmdpi.com This is critical in pharmaceutical applications where the two enantiomers may have different biological activities. nih.govresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may not be sufficiently volatile for direct analysis by Gas Chromatography (GC), it can be chemically modified to create a more volatile derivative. This process, known as derivatization, allows for the separation and quantification of the compound using GC, which can be particularly useful for detecting certain types of impurities.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Size Exclusion Chromatography (SEC) for Oligomeric Species

Size Exclusion Chromatography (SEC) is a powerful analytical technique utilized for the separation of molecules based on their hydrodynamic volume in solution. nih.gov The method employs a stationary phase composed of porous particles. tandfonline.com As the sample passes through the column, larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. nih.gov This separation mechanism, which is based purely on molecular size, makes SEC an ideal method for detecting and quantifying non-covalent aggregates and oligomeric species that may be present as impurities in a sample of "this compound".

In the context of purity assessment for "this compound", SEC can be applied to identify potential dimers, trimers, and higher-order oligomers that may form during synthesis, purification, or storage. The presence of such oligomers can significantly impact the material's properties and is critical to quantify. The analysis would involve dissolving the compound in a suitable mobile phase and injecting it into an SEC system equipped with a column appropriate for the low molecular weight range. tandfonline.com Detection is typically achieved using a UV detector, as the propargyl alcohol moiety contains a chromophore, or a refractive index detector.

By calibrating the column with a series of molecular weight standards, a curve can be generated that correlates elution time with molecular weight. The elution profile of a "this compound" sample can then be analyzed to identify peaks corresponding to the monomer and any potential oligomeric species. The area under each peak is proportional to the concentration of that species, allowing for the quantitative assessment of purity.

Table 1: Illustrative SEC Analysis of "this compound" for Oligomeric Impurities This table presents hypothetical data for illustrative purposes.

| Elution Time (minutes) | Identified Species | Calculated Molecular Weight (Da) | Peak Area (%) |

| 10.5 | Trimer | 381.45 | 0.8 |

| 11.2 | Dimer | 254.30 | 2.1 |

| 12.5 | Monomer | 127.15 | 97.1 |

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and computationally analyzed to generate an electron density map, from which the atomic positions can be determined.

The structural data obtained would confirm the connectivity of the amino group, the oxetane ring, and the propargyl alcohol moiety. A key feature of interest would be the conformation of the four-membered oxetane ring. Unsubstituted oxetane is known to have a slightly puckered conformation rather than being perfectly planar. acs.orgnih.gov The introduction of a bulky substituent at the 3-position, as in this compound, is expected to influence the degree of this puckering. acs.orgmdpi.com The analysis would also precisely define the bond lengths and angles, which can be compared to known values for similar fragments to assess the effects of ring strain and substituent electronics. rsc.orgbeilstein-journals.org For instance, the endocyclic C-O-C and C-C-C bond angles are expected to be significantly compressed from the ideal tetrahedral angle of 109.5°. rsc.org

Table 2: Hypothetical Crystal Data and Structure Refinement for "this compound" This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| Empirical formula | C₆H₉NO₂ |

| Formula weight | 127.14 g/mol |

| Temperature | 100(2) K |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.54 Å, b = 5.68 Å, c = 13.21 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 617.9 ų |

| Z | 4 |

| Calculated density | 1.368 g/cm³ |

| R-factor (final) | 0.045 |

Table 3: Hypothetical Selected Bond Lengths and Angles for "this compound" This table presents hypothetical data based on known oxetane structures for illustrative purposes.

| Bond/Angle | Measurement |

| Bond Lengths (Å) | |

| O1-C1 (oxetane) | 1.45 |

| C1-C2 (oxetane) | 1.54 |

| C2-C3 (oxetane) | 1.55 |

| C3-O1 (oxetane) | 1.46 |

| C2-C4 (C-propargyl) | 1.52 |

| C4≡C5 | 1.20 |

| C5-C6 | 1.43 |

| C2-N1 | 1.48 |

| **Bond Angles (°) ** | |

| C3-O1-C1 | 91.5 |

| O1-C1-C2 | 89.8 |

| C1-C2-C3 | 85.5 |

| O1-C3-C2 | 90.1 |

| N1-C2-C4 | 114.5 |

| C2-C4-C5 | 178.1 |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations Specific to the Compound's Unique Architecture

The multifunctionality of 3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol presents an opportunity to develop catalytic reactions that leverage the interplay between its constituent groups. The terminal alkyne is a particularly versatile handle for a wide range of transformations. openaccesspub.orgmasterorganicchemistry.com Future work could focus on regioselective and chemoselective reactions that are otherwise challenging.

Potential catalytic explorations include:

Intramolecular Cyclizations: The proximity of the amine and alcohol to the alkyne could be exploited for catalytic intramolecular cyclization reactions to form novel heterocyclic scaffolds. Transition metal catalysts (e.g., gold, platinum, silver) could be investigated to promote hydroamination or hydroalkoxylation onto the alkyne.

Metal-Catalyzed Cross-Coupling: The terminal alkyne is an ideal substrate for classic C-C bond-forming reactions like Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, enabling the synthesis of more complex molecular architectures.

Click Chemistry: The alkyne functionality allows for copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) reactions, providing a powerful tool for bioconjugation or materials functionalization. chemistryviews.org

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the alkyne could lead to the stereoselective formation of the corresponding alkene or alkane, providing access to chiral building blocks.

| Reaction Type | Functional Group Target | Potential Catalyst | Anticipated Product Class |

|---|---|---|---|

| Intramolecular Hydroamination/Hydroalkoxylation | Alkyne, Amine, Alcohol | Au(I), Pt(II), Ag(I) | N- or O-Heterocycles |

| Sonogashira Coupling | Alkyne | Pd/Cu | Aryl/Vinyl-substituted Alkynes |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Alkyne | Cu(I), Ru(II) | Triazole-linked Conjugates |

| Asymmetric Hydrogenation | Alkyne | Chiral Rh, Ru, or Ir complexes | Chiral Alkenes or Alkanes |

Exploration of Stereoselective Synthetic Pathways to Enantiopure Derivatives

The central carbon atom of the 3-aminooxetan-3-yl moiety is a quaternary stereocenter. The development of synthetic methods to access enantiopure forms of this compound is a critical area for future research, as stereochemistry is paramount in pharmacology and materials science.

Promising strategies could include:

Asymmetric Synthesis from Prochiral Precursors: Starting from oxetan-3-one or a related prochiral ketone, the use of chiral catalysts or auxiliaries for the asymmetric addition of an ethynyl (B1212043) group and subsequent amination could provide a direct route to the desired enantiomers.

Kinetic Resolution: A racemic mixture of the title compound or a key intermediate could be resolved using enzymatic or chiral catalyst-based kinetic resolution, where one enantiomer reacts faster than the other.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or chiral epoxides, could provide a pathway to the enantiopure oxetane (B1205548) core. acs.org

The successful development of such stereoselective routes would be a significant advancement, enabling detailed studies into the stereospecific interactions of the compound in biological systems and the creation of chiral polymers or materials. illinois.edu

Broader Applications in Bioisosteric Design Beyond Amide Analogs

The 3-aminooxetane motif has gained attention as a valuable bioisostere, particularly as a replacement for amide bonds. digitellinc.comnih.govresearchgate.net This is due to its ability to mimic the vectoral properties and hydrogen bonding capacity of an amide while offering improved physicochemical properties such as increased solubility and metabolic stability. digitellinc.comu-tokyo.ac.jp However, the potential applications of the 3-(3-aminooxetan-3-yl) fragment extend far beyond simple amide mimicry.

Future research should explore its use as a bioisostere for other common functional groups or structural motifs:

gem-Dimethyl and Carbonyl Group Replacement: The oxetane ring can serve as a polar and metabolically more stable surrogate for gem-dimethyl groups, which are often used to block metabolic oxidation but increase lipophilicity. acs.orgillinois.edu It can also replace carbonyl groups, maintaining hydrogen bond accepting capabilities with improved metabolic stability. u-tokyo.ac.jpbeilstein-journals.org

Conformationally Constrained Scaffolds: The rigid, puckered structure of the oxetane ring can be used to lock the conformation of flexible molecules, which is a key strategy in drug design to improve binding affinity and selectivity for a biological target. illinois.edu

Novel Pharmacophore Element: The unique three-dimensional arrangement of the amine, alkyne, and oxetane ether oxygen could be explored as a novel pharmacophore element for interacting with specific protein targets.

| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |

|---|---|---|---|

| Amide | 3-Aminooxetane | Improved solubility, metabolic stability, and cell permeability. | digitellinc.comresearchgate.net |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Reduced lipophilicity, introduction of polarity. | acs.orgillinois.edu |

| Carbonyl | Oxetane | Increased metabolic stability, similar H-bond accepting capacity. | u-tokyo.ac.jpbeilstein-journals.org |

Integration into Supramolecular Chemistry and Advanced Materials Science

The distinct functional groups of this compound make it an attractive building block for supramolecular chemistry and materials science. The terminal alkyne, in particular, is a powerful tool for constructing complex architectures. openaccesspub.orgresearchgate.net

Unexplored avenues in this area include:

Polymer Synthesis: The compound could serve as a monomer for polymerization. For example, polymerization via the alkyne group could lead to novel polyacetylene derivatives with pendant amino-oxetane groups, potentially creating materials with interesting electronic or self-assembly properties. openaccesspub.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The amine and alcohol functionalities can act as ligands for metal ions, while the alkyne can be further functionalized. This could lead to the creation of novel porous materials with potential applications in gas storage, separation, or catalysis.

Self-Assembled Monolayers (SAMs): The terminal alkyne can form covalent bonds with surfaces like silicon or participate in supramolecular self-assembly on surfaces through non-covalent interactions, such as hydrogen bonding or C–H∙∙∙π interactions. researchgate.netresearchgate.net The polar oxetane and amino groups would then dictate the surface properties.

Discovery and Mechanistic Elucidation of Undiscovered Reaction Pathways

The combination of a strained ring and proximal reactive groups suggests the potential for novel, currently undiscovered reaction pathways. The high ring strain of the oxetane (approx. 25 kcal/mol) makes it susceptible to ring-opening reactions, which could be triggered by various stimuli.

Future investigations could focus on:

Intramolecular Ring-Opening Cascades: It is conceivable that under certain conditions (e.g., Lewis acid catalysis, photoredox catalysis), the amine, alcohol, or the acetylide derived from the alkyne could act as an intramolecular nucleophile to open the oxetane ring, leading to the formation of larger, more complex heterocyclic systems.

Strain-Release-Driven Reactions: The energy stored in the oxetane ring could be harnessed to drive otherwise unfavorable reactions. For example, a [2+2] cycloaddition involving the alkyne could be followed by a rearrangement involving ring-opening of the oxetane.

Metabolic Pathway Elucidation: While oxetanes are often incorporated to improve metabolic stability, they are not inert. Microsomal epoxide hydrolase (mEH) has been shown to hydrolyze some oxetanes to diols. nih.gov Understanding the metabolic fate of this specific compound is crucial for its development in medicinal chemistry and could reveal new enzymatic transformations.

A thorough mechanistic study using computational modeling and kinetic experiments would be essential to understand and control these potential new transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.